3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), commonly known as ethyl cyclopentenolone or ethyl cyclotene, is a high-impact cyclic enolone utilized extensively in the flavor, fragrance, and tobacco industries. Functioning as a potent homologue to the widely used methyl cyclopentenolone, this compound is characterized by its intense dark caramel, coffee, and burnt toffee aromatic profile . From a procurement and formulation standpoint, its value lies in its extreme sensory potency at parts-per-million (ppm) dosages and its extended substantivity, which make it a critical base-note modifier for complex gourmand and roasted flavor matrices [1].
Formulators often attempt to substitute the more ubiquitous and less expensive methyl cyclopentenolone (cyclotene) for 3-ethyl-2-hydroxy-2-cyclopenten-1-one, but this generic substitution fails across handling, dosing, and sensory dimensions. Physically, the methyl homologue is a stable crystalline powder with a melting point above 104 °C, whereas the ethyl derivative melts near ambient temperature (38–43 °C), necessitating entirely different storage, dilution, and processability protocols . Organoleptically, the methyl variant yields a simple, clean maple syrup sweetness that lacks the brooding, smoky, rum-like complexity and extreme substantivity of the ethyl compound, leading to flat and unconvincing profiles in premium dark gourmand or tobacco applications [1].
The procurement and handling of 3-ethyl-2-hydroxy-2-cyclopenten-1-one requires specific logistical considerations due to its low melting point of 38–43 °C, which contrasts sharply with the 104–108 °C melting point of the baseline comparator, methyl cyclopentenolone . Because the ethyl compound can transition to a semi-solid or liquid state during warm transit or storage, it is frequently procured as a pre-diluted solution (e.g., 25% or 50% in propylene glycol) to prevent clumping and ensure volumetric dosing accuracy .
| Evidence Dimension | Melting Point |
| Target Compound Data | 38–43 °C |
| Comparator Or Baseline | Methyl cyclopentenolone (104–108 °C) |
| Quantified Difference | ~65 °C lower melting point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Buyers must account for the target compound's near-ambient melting point by either strictly controlling storage temperatures or procuring pre-diluted solutions to maintain manufacturing reproducibility.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one exhibits an extreme odor and taste impact that is several times stronger than its methyl counterpart. While methyl cyclopentenolone requires higher dosage rates to achieve its characteristic maple sweetness, the ethyl homologue is effective at trace parts-per-million (ppm) levels [1]. Overdosing the ethyl compound quickly turns compositions cloying, meaning that formulation requires precision dosing, ultimately reducing the total volumetric requirement of the raw material in the final product .
| Evidence Dimension | Sensory Potency / Odor Impact |
| Target Compound Data | Effective at trace ppm levels (several times stronger) |
| Comparator Or Baseline | Methyl cyclopentenolone (lower relative intensity) |
| Quantified Difference | 4 to 6 times greater sensory intensity |
| Conditions | Diluted flavor/fragrance matrix evaluation |
The extreme potency of the ethyl homologue lowers the required cost-in-use volume per batch but demands highly precise dosing protocols to avoid overpowering the formulation.
In fragrance and flavor dry-down testing, 3-ethyl-2-hydroxy-2-cyclopenten-1-one demonstrates vastly superior substantivity compared to the baseline methyl cyclopentenolone. The ethyl derivative persists for >92 hours on a standard smelling strip, whereas methyl cyclopentenolone typically exhibits a substantivity of approximately 16 hours at 100% concentration . This lower vapor pressure and extended longevity make the ethyl compound a highly effective base-note fixative for long-lasting gourmand profiles [1].
| Evidence Dimension | Substantivity on smelling strip |
| Target Compound Data | >92 hours |
| Comparator Or Baseline | Methyl cyclopentenolone (~16 hours) |
| Quantified Difference | >5.75x longer substantivity |
| Conditions | Standard smelling strip evaluation at ambient temperature |
Procuring the ethyl compound is essential for products requiring long-lasting flavor or fragrance retention, as the methyl substitute will evaporate from the matrix significantly faster.
The molecular substitution of an ethyl group for a methyl group fundamentally alters the organoleptic profile of the cyclopentenolone core. While methyl cyclopentenolone is restricted to a clean, straightforward maple syrup and caramel sweetness, 3-ethyl-2-hydroxy-2-cyclopenten-1-one introduces a darker, more brooding complexity characterized by distinct rum, burnt toffee, coffee, and smoky facets [1]. This structural difference prevents the methyl variant from serving as a viable substitute in sophisticated, dark-roasted flavor applications .
| Evidence Dimension | Flavor Profile Complexity |
| Target Compound Data | Dark caramel, rum, coffee, burnt toffee, smoky |
| Comparator Or Baseline | Methyl cyclopentenolone (clean maple syrup, simple caramel) |
| Quantified Difference | Presence of rum/smoky/coffee facets exclusive to the ethyl homologue |
| Conditions | Sensory evaluation at 1% to 10 ppm dilution |
Buyers formulating premium tobacco, roasted coffee, or complex gourmand products must select the ethyl variant to achieve the necessary depth and smokiness that the methyl baseline cannot provide.
Because of its extreme potency and near-ambient melting point, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is ideally procured as a pre-diluted PG solution (e.g., 25% or 50%) for use in tobacco casing and vape juice manufacturing. Its extended >92-hour substantivity ensures that the dark, rum-like and smoky caramel notes persist throughout the product's shelf life, outperforming the more volatile methyl cyclopentenolone .
In the industrial formulation of coffee, chocolate, and burnt toffee flavorings, the ethyl homologue is the material of choice over cyclotene. Its unique organoleptic complexity—specifically its smoky and rum-like facets—provides authentic depth to roasted profiles at trace ppm levels, whereas substituting the methyl variant would result in an overly simple, cloying maple sweetness[1].
Perfumers utilize 3-ethyl-2-hydroxy-2-cyclopenten-1-one as a powerful base-note fixative in oriental, leather, and gourmand accords. Its significantly lower vapor pressure compared to methyl cyclopentenolone allows it to anchor highly volatile top notes while contributing a warm, balsamic, and dark caramel foundation that lasts for days on the skin or testing strip [2].
Beyond sweet applications, the trace-level potency of 3-ethyl-2-hydroxy-2-cyclopenten-1-one is leveraged in savory flavorings such as soy sauce, bouillon, and roasted meat profiles. Its high sensory impact means that only minute quantities are required to round out and harmonize umami notes, providing a cost-effective, high-yield alternative to higher-dosed standard flavor enhancers [3].